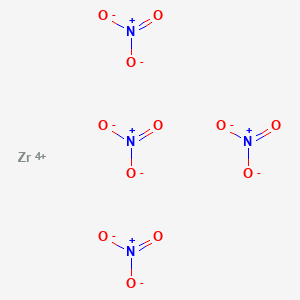
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as p-Nitrophenyl-N-acetyl-β-D-glucosaminide, is a chemical compound with the molecular formula C14H18N2O8 . It is functionally related to a 2-nitrophenol and has a role as a chromogenic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the reaction of p-nitrophenyl 2-acetamido-2-deoxy-4,6-O- (p-methoxybenzylidene)-beta-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide under usual conditions, followed by removal of the p-methoxybenzylidene group and O-deacylation . Another approach involves the use of N-Dithiasuccinoyl-Protected Derivatives .Molecular Structure Analysis
The molecular weight of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is 342.30 g/mol . The InChIKey of the compound is PXMQUEGJJUADKD-DHGKCCLASA-N .Chemical Reactions Analysis
The compound is used as a substrate for rapid colorimetric assay of N-acetyl-β-glucosaminidase activity in human urine . The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .Physical And Chemical Properties Analysis
The compound is a C-nitro compound and a N-acetyl- beta-D -glucosaminide . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
C14H18N2O8 C_{14}H_{18}N_{2}O_{8} C14H18N2O8
, plays a significant role in various scientific fields due to its unique properties .Enzyme Activity Assays
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide: is widely used as a chromogenic substrate for enzyme activity assays. It is particularly useful for measuring the activity of N-acetyl-β-D-glucosaminidase (NAG) , an enzyme that plays a crucial role in the breakdown of glycoproteins and glycolipids .
Medical Diagnostics
In medical diagnostics, this compound is employed in colorimetric assays to detect urinary levels of NAG, which can be an indicator of renal tubular damage or dysfunction .
Microbial Studies
The compound serves as a substrate to study the activity of chitinase enzymes in microbes, which are essential for the degradation of chitin—a major component of the cell walls of fungi .
Research on Lysosomal Storage Diseases
It is used in research related to lysosomal storage diseases, where deficiencies in specific hydrolase enzymes result in the accumulation of undegraded substrates, such as glycosaminoglycans .
Environmental Monitoring
2-Nitrophenyl-N-acetyl-beta-D-glucosaminide: can be used to measure the total activity of β-N-acetylhexosaminidase in water sample filtrates, which is important for monitoring the presence of microbial contaminants .
Drug Development
This compound is instrumental in the development of new drugs, especially those targeting enzymatic pathways involving NAG, providing insights into enzyme kinetics and inhibitor efficacy .
Biotechnology
In biotechnological applications, it is used to assess enzyme-linked processes, such as those involved in the production of biofuels from chitin-rich sources like crustacean shells .
Food Industry
Lastly, in the food industry, the enzymatic activity measured using this compound can be crucial for quality control processes, particularly in products derived from fungal fermentation .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, is N-acetyl-β-glucosaminidase , an enzyme found in human urine . This enzyme plays a crucial role in the metabolism of glycoproteins and glycolipids.
Mode of Action
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside acts as a substrate for N-acetyl-β-glucosaminidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, resulting in the release of 2-nitrophenol .
Result of Action
The enzymatic action on 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside results in the release of 2-nitrophenol . This compound is yellow in color, which allows for a colorimetric assay of N-acetyl-β-glucosaminidase activity .
Action Environment
The action of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is influenced by the environment in which it is present. For instance, the pH and temperature of the urine can affect the activity of N-acetyl-β-glucosaminidase and, consequently, the rate at which the compound is metabolized .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196733 | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
13264-92-1 | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013264921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)


![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)




